molecular formula C9H10N2 B1346013 2-Cyclohexylidenemalononitrile CAS No. 4354-73-8

2-Cyclohexylidenemalononitrile

Cat. No. B1346013
CAS RN: 4354-73-8
M. Wt: 146.19 g/mol
InChI Key: LFIASOWXJLMZNB-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

Acetic acid was added at room temperature to a stirring mixture of malononitrile (2.65 mL, 42.1 mmol), cyclohexanone (5.03 g, 51.3 mmol) and NH4OAc (6.49 g, 84 mmol) in toluene (200 mL). The resulting mixture was heated at reflux under a Dean-Stark trap for 2 hours (6 mL water collected), then cooled to room temperature. The mixture was concentrated under vacuum, and the residue was distilled under vacuum (air bath 110-130° C./˜10 mm) to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 1.61-1.74 (m, 2H), 1.81 (ddt, J=6.5, 6.2, 5.8 Hz, 4H), 2.66 (dd, J=6.5, 6.2 Hz, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[C:5](#[N:9])[CH2:6][C:7]#[N:8].[C:10]1(=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>C1(C)C=CC=CC=1>[C:10]1(=[C:6]([C:5]#[N:9])[C:7]#[N:8])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.65 mL
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
5.03 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
NH4OAc
Quantity
6.49 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a Dean-Stark trap for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
(6 mL water collected)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under vacuum (air bath 110-130° C./˜10 mm)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.